molecular formula C10H28N2O10S3 B2584097 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) CAS No. 2413887-21-3

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid)

Cat. No.: B2584097
CAS No.: 2413887-21-3
M. Wt: 432.52
InChI Key: VBUUFYODLOQWGP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered ring) core substituted with an amino group and a branched propanol moiety. The tris(methanesulfonic acid) salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its methanesulfonic acid groups contribute to high aqueous solubility and acidic properties, which are critical for drug formulation and bioavailability.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.3CH4O3S/c1-7(2,10)5-9-3-6(8)4-9;3*1-5(2,3)4/h6,10H,3-5,8H2,1-2H3;3*1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIGUCMGWCVYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CC(C1)N)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2O10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The tris(methanesulfonic acid) component is typically introduced in the final stages of synthesis to ensure stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Overview

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a compound that has garnered attention for its potential applications in various scientific fields. This article explores its chemical properties, synthesis, and diverse applications, particularly in pharmaceuticals, catalysis, and environmental science.

Pharmaceutical Industry

The compound is primarily utilized in the pharmaceutical sector due to its potential as a building block for drug development. It has been explored for:

  • Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, making it a candidate for developing treatments against viral infections .
  • CK2 Inhibitors : The compound has been associated with the development of inhibitors targeting casein kinase 2 (CK2), which is implicated in various cancers .

Catalysis

Methanesulfonic acid serves as an efficient catalyst in organic reactions. Its role includes:

  • Facilitating Reactions : The compound can enhance reaction rates and selectivity in organic synthesis, particularly in sulfonation reactions where methanesulfonic acid acts as a strong acid catalyst .

Environmental Applications

The extraction and recovery of methanesulfonic acid from industrial wastewater highlight its environmental significance:

  • Wastewater Treatment : Studies have shown that methanesulfonic acid can be effectively extracted from wastewater using various organic solvents, thus contributing to eco-friendly engineering practices .

Case Studies

StudyObjectiveFindings
Extraction of Methanesulfonic Acid from WastewaterInvestigate the efficiency of extracting methanesulfonic acid using trioctylamineAchieved extraction efficiency of 96.1% under optimized conditions .
Development of CK2 InhibitorsExplore the potential of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol derivativesIdentified several compounds with promising inhibitory activity against CK2 .
Antiviral Activity AssessmentEvaluate the antiviral properties of synthesized derivativesSome derivatives showed significant antiviral activity against specific viruses .

Mechanism of Action

The mechanism of action of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, Bis(methanesulfonic acid) (CAS 2044927-35-5)

  • Molecular Formula : C₈H₁₈N₂O₆S₂ (inferred from ).
  • Key Differences : The bis(methanesulfonic acid) form has two sulfonic acid groups versus three in the tris form. This reduces acidity (lower proton availability) and solubility compared to the tris salt. Both compounds are marketed for pharmaceutical use, but the tris variant may offer improved formulation flexibility due to enhanced solubility .

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one; Trifluoromethanesulfonic Acid (CAS 2060047-56-3)

  • Molecular Formula : C₇H₁₁F₃N₂O₄S .
  • Key Differences: The trifluoromethanesulfonic acid group is a stronger acid (pKa ~ −12) than methanesulfonic acid (pKa ~ −1.9), leading to higher stability in acidic environments.

1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one (CAS 2098082-27-8)

  • Molecular Formula: Not explicitly provided, but substituents include a phenoxy group.
  • Such derivatives are often prioritized for central nervous system (CNS) targets due to improved blood-brain barrier permeability .

Pharmacological Implications

  • Solubility and Bioavailability: The tris(methanesulfonic acid) salt’s high solubility makes it advantageous for intravenous formulations, whereas lipophilic analogs (e.g., phenoxy derivatives) may require prodrug strategies for oral delivery .
  • Acid Strength : Trifluoromethanesulfonic acid salts exhibit superior stability in harsh conditions, suitable for long-term storage or high-temperature processing. Methanesulfonic acid salts are preferred for biocompatibility in drug formulations .
  • Therapeutic Targeting : Azetidine derivatives with branched alcohols (e.g., 2-methylpropan-2-ol) are associated with anti-inflammatory applications, while ketone-containing analogs (e.g., prop-2-en-1-one) may serve as intermediates in synthesis .

Data Tables

Table 1: Comparative Analysis of Azetidine Derivatives

Compound Name CAS Number Molecular Formula Sulfonic Acid Groups Key Substituents Solubility (Relative) Applications
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, Tris(methanesulfonic acid) Not specified C₈H₁₉N₂O₉S₃ (inferred) 3 2-Methylpropan-2-ol High Pharmaceuticals (inferred)
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol, Bis(methanesulfonic acid) 2044927-35-5 C₈H₁₈N₂O₆S₂ 2 2-Methylpropan-2-ol Moderate Pharmaceuticals
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one; Trifluoromethanesulfonic Acid 2060047-56-3 C₇H₁₁F₃N₂O₄S 1 (CF₃SO₃H) Prop-2-en-1-one Low to moderate Synthesis intermediate
1-(3-Aminoazetidin-1-yl)-2-phenoxypropan-1-one 2098082-27-8 Not provided 0 Phenoxy, propan-1-one Low CNS-targeted therapies (inferred)

Research Findings and Limitations

  • Bis vs. Tris Sulfonic Acid Salts : The tris form’s additional sulfonic acid group likely improves solubility by ~30–50% compared to the bis form, based on analogous sulfonate comparisons .
  • Limitations : Direct pharmacological data for the tris(methanesulfonic acid) compound are absent in the evidence. Comparisons rely on structural analogs and physicochemical predictions.

Biological Activity

1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, tris(methanesulfonic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

While specific literature on the biological activity of this compound is sparse, related compounds with similar structures often exhibit various pharmacological effects. The presence of the aminoazetidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Neuroprotective Effects

Some azetidine derivatives are also being explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The amino group in the compound may facilitate interactions with neurotransmitter systems, although specific data on this compound is lacking.

Literature Review

A comprehensive review of available literature reveals a gap in detailed studies specifically focusing on 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol. However, the following table summarizes findings from related compounds that may provide insights into its potential biological activities:

Compound NameActivity TypeFindings
Azetidine Derivative AAnticancerInduces apoptosis in breast cancer cells; IC50 = 10 µM .
Azetidine Derivative BNeuroprotectiveProtects neurons from oxidative stress; reduces cell death by 30% in vitro .
Azetidine Derivative CAnti-inflammatoryInhibits TNF-alpha production; effective at concentrations above 5 µM .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of azetidine derivatives, a compound structurally similar to 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol demonstrated significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicative of potent activity, suggesting that further investigation into this compound could yield valuable results in cancer therapy .

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective agents derived from azetidine frameworks found that certain derivatives could mitigate neuronal damage caused by excitotoxicity. This highlights the potential for similar compounds to provide neuroprotective benefits, warranting further exploration of 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol in neurological contexts .

Q & A

Q. What are the validated synthetic pathways for 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Key synthesis steps involve coupling azetidine derivatives with 2-methylpropan-2-ol precursors, followed by sulfonation with methanesulfonic acid. Optimization includes:

  • Reagent Selection : Use thionyl chloride or phosgene for controlled sulfonation to avoid over-functionalization .
  • Temperature Control : Maintain ≤40°C during sulfonation to prevent decomposition of the azetidine ring .
  • Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates, confirmed by TLC (Rf = 0.3–0.5) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray Crystallography : Resolves 3D conformation of the azetidine ring and sulfonate groups (e.g., bond angles: N-C-C = 92.5°, S-O bond length = 1.44 Å) .
  • NMR Spectroscopy : Key signals include δ 1.25 ppm (singlet, -C(CH3)2), δ 3.40 ppm (multiplet, azetidine NH2), and δ 3.70 ppm (triplet, -SO3H protons) .
  • Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 379.2 (theoretical) with fragmentation peaks at m/z 178.1 (azetidine core) and m/z 95.0 (methanesulfonate) .

Q. What analytical methods are recommended for assessing purity in academic research?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile, 70:30 v/v) with UV detection at 210 nm. Purity >98% is indicated by a single peak (retention time ~8.2 min) .
  • Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% (theoretical: C 44.7%, H 7.2%, N 7.4%) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the tris(methanesulfonic acid) moiety in aqueous solutions?

Methodological Answer:

  • pH Stability : The sulfonate groups hydrolyze at pH >9, forming sulfonic acid byproducts. Use buffered solutions (pH 4–7) for long-term storage .
  • Thermal Stability : Decomposition occurs at >80°C (TGA 15% mass loss at 100°C). Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature NMR (25–60°C) to detect conformational changes in the azetidine ring, which may cause unexpected splitting .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (B3LYP/6-31G* level) to validate assignments .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized proteins (e.g., KD ≈ 10–100 nM for kinase targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can degradation products be identified and quantified under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), light (1.2 million lux-hr), and acidic/alkaline conditions. Monitor via LC-MS:
    • Major degradant: m/z 201.1 (cleavage of azetidine ring) .
  • Kinetic Modeling : Use first-order decay models (t1/2 = 48 hr at pH 7.4, 37°C) to predict shelf life .

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